2,7-Dibromo-4,5-diazafluoren-9-one
Description
Foundational Significance of Diazafluorenone Systems in Contemporary Chemical Research
Diazafluorenone systems, such as 4,5-diazafluoren-9-one (B35911), are recognized for their versatile nature. These compounds are structurally similar to well-known ligands like 2,2'-bipyridyl and 1,10-phenanthroline (B135089), yet they possess distinct reactivities and properties due to the integrated fluorene (B118485) moiety. researchgate.net This unique combination has led to their extensive investigation as functional materials. researchgate.net
Key areas of application for diazafluorenone derivatives include:
Organic Electronics: They are explored as electron-transporting materials, organic emitters, and components in solar sensitizers. researchgate.net
Sensors: Their ability to interact with metal ions has led to the development of selective and sensitive chemical probes. researchgate.net
Catalysis: Diazafluorenes serve as ligand scaffolds in important chemical transformations, such as C-H bond borylation reactions. researchgate.net
Medicinal Chemistry: These systems are of great interest for preparing small molecules with potential pharmaceutical applications. researchgate.net
The synthesis and molecular structures of 4,5-diazafluorene (B6599424) derivatives are a continuous subject of study, driven by their potential in creating novel organic devices. researchgate.net Their ability to act as versatile ligands in coordination chemistry allows for the synthesis of complex structures like coordination polymers and multimetallic assemblies. researchgate.net
Structural Distinctiveness and Chemical Reactivity Profile of 2,7-Dibromo-4,5-diazafluoren-9-one
This compound is a derivative of the basic 4,5-diazafluoren-9-one structure, distinguished by the presence of two bromine atoms at the 2 and 7 positions. The introduction of these halogen atoms significantly influences the molecule's electronic properties and reactivity.
The core structure of 4,5-diazafluoren-9-one consists of a five-membered ring fused with two pyridine (B92270) rings. researchgate.net The bromine atoms in the 2,7-dibromo derivative act as electron-withdrawing groups, which can modulate the electron density of the aromatic system. This, in turn, affects its photophysical properties and its behavior in chemical reactions.
The chemical reactivity of this compound is characterized by the presence of multiple reactive sites. The bromine atoms are susceptible to substitution reactions, such as cross-coupling reactions, which allow for the introduction of various functional groups. This functionalization is a key strategy for fine-tuning the properties of the molecule for specific applications. For instance, similar bromo-substituted fluorenones have been used as precursors in the synthesis of more complex molecules. sigmaaldrich.comossila.com
Overview of Key Academic Research Trajectories for Diazafluorenone Derivatives
The research landscape for diazafluorenone derivatives is dynamic and expanding. Several key trends are shaping the direction of current and future studies:
Donor-Acceptor Architectures: A significant area of research involves the construction of "hammer-shaped" donor-acceptor organic semiconductors based on the diazafluorenone core. researchgate.net These materials often exhibit solvent-dependent fluorescence, making them promising for applications in optoelectronics. researchgate.net
Coordination Chemistry and Metal Complexes: The ability of diazafluorenones to act as ligands for a wide range of metal ions is a major focus. researchgate.netnih.gov The resulting metal complexes are being investigated for their potential in catalysis, as well as for their biological activity, including antiproliferative properties. nih.gov
Materials for Organic Light-Emitting Diodes (OLEDs): The unique photophysical properties of diazafluorenone derivatives make them attractive candidates for use in OLEDs. Research is focused on designing molecules with high triplet energy and thermal stability to improve the efficiency and lifetime of these devices. ossila.com
Sensory Applications: The Lewis acidic nature of related borafluorene systems, which share structural similarities, highlights the potential for developing sensory materials based on the diazafluorenone scaffold. nsf.gov These materials could be designed to detect specific analytes through changes in their optical or electronic properties.
Properties
IUPAC Name |
5,11-dibromo-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Br2N2O/c12-5-1-7-9(14-3-5)10-8(11(7)16)2-6(13)4-15-10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJFFJKBCKNOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)C3=C2N=CC(=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,7 Dibromo 4,5 Diazafluoren 9 One
Preparative Routes to the 4,5-Diazafluoren-9-one (B35911) Core Scaffold
The 4,5-diazafluoren-9-one (often abbreviated as dafo) structure is the precursor to the final brominated product. rsc.orgnih.gov This tricyclic aromatic ketone is derived from the more common ligand, 1,10-phenanthroline (B135089). rsc.orgnih.govnih.gov
A primary and direct method for synthesizing 4,5-diazafluoren-9-one is through the oxidative ring contraction of 1,10-phenanthroline. rsc.org This reaction is typically carried out using a strong oxidizing agent in a basic aqueous solution. rsc.org
A well-established procedure involves the use of potassium permanganate (B83412) (KMnO₄) in the presence of potassium hydroxide (B78521) (KOH). nih.gov The reaction of 1,10-phenanthroline with permanganate in a basic environment leads to the contraction of the central ring, yielding 4,5-diazafluoren-9-one. rsc.org This transformation is a crucial first step in accessing a range of functionalized 4,5-diazafluorene (B6599424) derivatives. rsc.orgnih.gov The synthesis of 4,5-diazafluoren-9-one can be achieved from 1,10-phenanthroline through a reported procedure. nih.gov
Table 1: Oxidation of 1,10-Phenanthroline
| Starting Material | Reagents | Product | Reference |
| 1,10-Phenanthroline | 1. KOH, H₂O2. KMnO₄ | 4,5-Diazafluoren-9-one | rsc.orgnih.gov |
An alternative route to the 4,5-diazafluoren-9-one core begins with 1,10-phenanthroline-5,6-dione (B1662461). This dione (B5365651) can undergo a decarbonylation reaction under basic conditions to afford 4,5-diazafluoren-9-one. researchgate.net This method, which involves a rearrangement, provides another strategic entry to the diazafluorenone system, leveraging a different starting material derived from 1,10-phenanthroline. wikipedia.org
Direct and Indirect Synthesis of 2,7-Dibromo-4,5-diazafluoren-9-one
With the core structure in hand, the next critical phase is the introduction of bromine atoms onto the diazafluorenone skeleton. The positions of bromination are key to the final properties of the molecule.
Remarkably, a one-pot tandem procedure has been developed for the synthesis of a brominated derivative, specifically 2-bromo-4,5-diazafluoren-9-one (B3217633), directly from 1,10-phenanthroline. researchgate.net This efficient process achieves a yield of up to 50%. researchgate.net
The proposed mechanism for this transformation involves three sequential reactions in a single pot: oxidation, bromination, and rearrangement. researchgate.net In this procedure, potassium bromide (KBr) serves as an effective brominating agent for the electron-deficient diaza-aromatic system. This tandem approach represents a significant advancement in efficiency, bypassing the need to isolate the intermediate 4,5-diazafluoren-9-one. It is important to note that this reported tandem protocol leads to the mono-brominated product, 2-bromo-4,5-diazafluoren-9-one, rather than the di-brominated target.
Table 2: Tandem Synthesis of 2-Bromo-4,5-diazafluoren-9-one
| Starting Material | Key Reagent | Product | Key Features | Reference |
| 1,10-Phenanthroline | KBr | 2-Bromo-4,5-diazafluoren-9-one | One-pot tandem reaction; Oxidation, bromination, and rearrangement sequence. | researchgate.net |
Achieving a specific substitution pattern, such as the 2,7-dibromo configuration, requires highly selective bromination strategies. The electronic nature of the 4,5-diazafluoren-9-one ring system, with its electron-withdrawing nitrogen atoms and ketone group, dictates the regioselectivity of electrophilic substitution reactions like bromination.
While the direct, selective synthesis of this compound is not explicitly detailed in the surveyed literature, related bromination reactions on the parent heterocyclic systems offer insights. For instance, the bromination of 1,10-phenanthroline-5,6-dione can be performed using KBr in a mixture of concentrated nitric and sulfuric acids to yield 3-bromo-1,10-phenanthroline-5,6-dione. This demonstrates that selective bromination is feasible on these types of electron-poor aromatic systems.
Chemical Functionalization and Derivatization Strategies of 2,7 Dibromo 4,5 Diazafluoren 9 One
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. For 2,7-Dibromo-4,5-diazafluoren-9-one, these reactions are the primary strategy for introducing aryl, alkyl, and alkenyl substituents at the 2 and 7 positions, thereby modulating the compound's conjugation length and electronic characteristics. sioc-journal.cn
Suzuki-Miyaura Coupling for Aryl and Alkyl Substitutions
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. mdpi.com This reaction is particularly effective for the arylation and alkylation of this compound, taking advantage of the reactive C-Br bonds. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃. researchgate.netresearchgate.net
The synthesis of 2,7-diaryl-4,5-diazafluoren-9-ones can be achieved with a broad range of arylboronic acids, including those with electron-donating or electron-withdrawing groups. This allows for precise control over the electronic properties of the final molecule. For instance, coupling with phenylboronic acid would yield 2,7-diphenyl-4,5-diazafluoren-9-one, extending the π-conjugation of the core structure. The reaction conditions are generally mild and tolerant of various functional groups. mdpi.com
Table 1: Representative Suzuki-Miyaura Coupling Reactions on Dibromo-Aromatic Scaffolds This table presents data from analogous reactions on 2,7-dibromofluorene (B93635) derivatives, which are expected to show similar reactivity.
| Entry | Arylboronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | ~95% | researchgate.net |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | ~92% | researchgate.net |
| 3 | 4-(tert-Butyl)phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~90% | researchgate.net |
| 4 | 2-Thienylboronic acid | [PdCl₂(dppf)] | Na₂CO₃ | DMF | ~88% | sioc-journal.cn |
Stille Coupling for Carbon-Carbon Bond Formation
The Stille coupling reaction involves the reaction of an organotin compound (organostannane) with an organic halide catalyzed by palladium. organic-chemistry.orgwikipedia.org It is another highly effective method for creating C-C bonds and functionalizing this compound. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. libretexts.org
This methodology is particularly valuable in polymer chemistry. For example, this compound can act as a monomer and be coupled with a distannyl aromatic compound, such as 2,5-bis(trimethylstannyl)thiophene, to produce a conjugated copolymer. The choice of catalyst, typically a Pd(0) complex like Pd(PPh₃)₄, and reaction conditions are critical for achieving high molecular weight polymers. wikipedia.org
Table 2: Typical Conditions for Stille Coupling of Aryl Bromides
| Entry | Organostannane | Catalyst | Additive | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| 1 | Trimethyl(phenyl)stannane | Pd(PPh₃)₄ | None | Toluene | 110 | libretexts.org |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | None | THF | 65 | wikipedia.org |
| 3 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ / P(furyl)₃ | LiCl | Dioxane | 100 | organic-chemistry.org |
| 4 | Allyltributylstannane | Pd(OAc)₂ | None | DMF | 80 | libretexts.org |
Heck Reactions and Alkenylation Methodologies
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgmdpi.com This reaction can be used to introduce vinyl groups at the 2 and 7 positions of the diazafluorenone core, a process known as alkenylation or vinylation. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base such as triethylamine. libretexts.org
For this compound, a double Heck reaction with an alkene like styrene (B11656) or butyl acrylate (B77674) would yield 2,7-divinyl-substituted derivatives. These products can serve as valuable building blocks for further transformations or as monomers in polymerization reactions. The stereoselectivity of the Heck reaction typically results in the formation of the trans isomer. organic-chemistry.orgnih.gov Intramolecular Heck reactions can also be envisioned for the synthesis of more complex, fused ring systems. chim.it
Nucleophilic Substitution and Condensation Reactions at the Diazafluoren-9-one Core
The ketone group at the C9 position of this compound is a key site for derivatization through nucleophilic substitution and condensation reactions. These transformations are essential for altering the core structure, for example, by introducing bulky groups to control intermolecular packing or by creating new conjugated pathways.
A prominent example is the Knoevenagel condensation, which involves the reaction of the ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. sigmaaldrich.com This reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine salt and leads to the formation of a new C=C double bond at the C9 position. sigmaaldrich.comnih.gov Such derivatization creates a Y-shaped, highly conjugated molecule with altered electronic and photophysical properties.
Furthermore, the ketone can undergo reactions with organometallic reagents like Grignard or organolithium reagents to form tertiary alcohols. These alcohols can be starting points for subsequent reactions, including dehydration to form an exocyclic double bond or substitution to introduce other functional groups.
Formation of Spiro-Systems Incorporating Diazafluorenones
Creating spiro-systems, where two ring systems are linked by a single common atom, is a highly effective strategy for generating three-dimensional molecular architectures with unique properties. For diazafluorenones, the C9-carbonyl group is the key to forming such structures. Spiro-compounds often exhibit high thermal stability, good solubility, and amorphous morphologies, which are desirable for materials used in organic light-emitting diodes (OLEDs).
An important route to spiro-derivatives is the acid-catalyzed condensation of the ketone with phenols. For instance, a one-pot reaction of 2,7-dibromo-9-fluorenone (B76252) with resorcinol (B1680541) in the presence of a strong acid like methanesulfonic acid can yield a spiro[fluorene-9,9'-xanthene] (B3069175) derivative. 20.210.105nih.govresearchgate.net This strategy is directly applicable to this compound. The resulting spiro-compound maintains the reactive bromine atoms, allowing for subsequent functionalization via cross-coupling reactions to build even more complex structures. researchgate.netrsc.org
Covalent Integration into Polymeric and Oligomeric Architectures
The bifunctional nature of this compound, with its two reactive bromine atoms, makes it an excellent monomer for the synthesis of conjugated polymers and oligomers. These materials are of great interest for applications in organic electronics, including OLEDs, organic photovoltaics (OPVs), and sensors.
Palladium-catalyzed polycondensation reactions are the most common methods for this purpose. In a Suzuki polycondensation, the dibromo-monomer is reacted with an aromatic diboronic acid or ester, such as 1,4-benzenediboronic acid, to yield an alternating copolymer. rsc.org Similarly, Stille polycondensation involves reacting the dibromo-monomer with a distannyl-aromatic comonomer. These polymerization reactions allow for the creation of high molecular weight polymers with tunable properties based on the choice of the comonomer. amazonaws.com The inclusion of the electron-deficient 4,5-diazafluoren-9-one (B35911) unit into a polymer backbone can significantly influence the material's electron affinity and charge transport characteristics. researchgate.net
Co-oligomerization Techniques for Conjugated Systems
Co-oligomerization, the synthesis of short-chain copolymers, is a critical strategy for fine-tuning the properties of conjugated materials. For monomers like this compound, co-oligomerization allows for the precise manipulation of electronic and physical characteristics by combining it with other aromatic units. This approach can yield materials with tailored bandgaps, solubility, and solid-state morphology.
The primary methods for creating conjugated oligomers are palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. In a typical co-oligomerization, this compound would be reacted with a complementary comonomer, often a bis(boronic acid) or bis(stannane) derivative, in the presence of a palladium catalyst. By controlling the stoichiometry of the monomers or the reaction time, the chain length of the resulting oligomers can be managed.
While specific literature on the co-oligomerization of this compound is not abundant, the principles can be drawn from the extensive research on related 2,7-dibromofluorene derivatives. researchgate.netnih.gov For instance, the co-oligomerization of light olefins is a well-established industrial process to produce specific chain-length products, and similar control can be applied to conjugated systems. kit.edu The goal is to create defined, soluble oligomers that can serve as models for their polymer analogues or be used in applications where high molecular weights are not required.
Polymerization Strategies for Diazafluorenone-Containing Polymers
The synthesis of high-molecular-weight polymers containing the 4,5-diazafluoren-9-one unit is essential for creating robust materials for electronic and optoelectronic devices. The presence of two reactive bromide sites on the this compound monomer makes it an ideal building block for step-growth polymerization.
Suzuki-Miyaura Cross-Coupling Polymerization
The most prevalent and versatile method for synthesizing polyfluorene-type polymers is the Suzuki-Miyaura cross-coupling reaction. scholaris.caresearchgate.net This palladium-catalyzed reaction involves the coupling of the di-bromo monomer with a diboronic acid or diboronic ester comonomer. researchgate.netrsc.org The reaction is known for its high tolerance to a wide variety of functional groups, which allows for the incorporation of diverse comonomers to tune the resulting polymer's properties.
For this compound, a typical Suzuki polymerization would involve its reaction with a comonomer like 1,4-benzenediboronic acid. The choice of catalyst, base, and solvent system is crucial for achieving high molecular weights and yields. researchgate.net Research on the polymerization of the analogous 2,7-dibromofluorene has shown that various palladium catalysts can be effective. researchgate.net
Table 1: Representative Conditions for Suzuki Polymerization of 2,7-Dibromofluorene Derivatives
| Comonomer | Catalyst | Base | Solvent | Resulting Polymer Properties | Reference |
|---|---|---|---|---|---|
| 1,4-Benzene diboronic bis(pinacolatoester) | Pd(PPh3)4 | Aqueous NaOH | Toluene | Mn = 25,400, PDI = 1.7 | rsc.org |
| 1,4-Diphenylboronic acid | [PdCl2(dppf)]·CH2Cl2 | K2CO3 | Toluene/H2O | Fast conversion rate | researchgate.net |
| 1,4-Diphenylboronic acid | [Pd(PPh3)4] | K2CO3 | Toluene/H2O | Slower conversion, ~12h for polymer formation | researchgate.net |
Stille Cross-Coupling Polymerization
Another powerful tool for forming carbon-carbon bonds in polymerization is the Stille reaction. This involves the coupling of the di-bromo monomer with an organotin compound, such as a distannyl-aromatic comonomer. While highly effective, the toxicity of organotin reagents is a significant drawback. However, for certain applications, the Stille reaction can offer advantages in terms of reaction conditions and monomer scope. Studies comparing Suzuki and Stille reactions for similar heterocyclic systems have sometimes found Suzuki coupling to provide higher yields. researchgate.net
Other Polymerization Techniques
Beyond Suzuki and Stille reactions, other methods like direct C-H arylation polymerization are emerging as more atom-economical alternatives. rsc.org This technique could potentially be applied to couple this compound with comonomers that have active C-H bonds, avoiding the need to pre-functionalize the comonomer with boronic or tin groups.
Furthermore, the 4,5-diazafluoren-9-one core can be modified to enable different polymerization mechanisms. For example, it can be derivatized into a methacrylate (B99206) monomer, which can then undergo conventional free-radical copolymerization. researchgate.net This highlights the versatility of the diazafluorenone scaffold, allowing its incorporation into a wide range of polymeric architectures beyond traditional conjugated backbones.
Advanced Spectroscopic and Structural Characterization of 2,7 Dibromo 4,5 Diazafluoren 9 One and Its Derivatives
Electrochemical Characterization: Cyclic Voltammetry (CV) for Redox Properties
Cyclic Voltammetry (CV) is an essential technique for probing the redox properties of electroactive molecules like 2,7-Dibromo-4,5-diazafluoren-9-one. This method provides critical data on reduction and oxidation potentials, the reversibility of electron transfer processes, and the stability of the resulting charged species.
The electrochemical behavior of the 4,5-diazafluorene (B6599424) core is well-documented, showing redox activity that can be tuned by substituents. nsf.gov The parent 4,5-diazafluoren-9-one (B35911) (dafone) ligand contains a redox-active diazine ring and a ketone group, both of which are electron-withdrawing. The addition of two bromine atoms at the 2 and 7 positions in this compound is expected to further lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby making reduction processes occur at less negative potentials compared to the unsubstituted parent compound.
While specific CV data for this compound is not extensively detailed in the reviewed literature, studies on related metal complexes of 4,5-diazafluorene (daf) reveal that the ligand framework undergoes reduction at potentials that are influenced by the metal center and other substituents. nsf.gov For a molecule like this compound, a typical CV experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a range of potentials to observe its electrochemical response. The resulting voltammogram would provide key parameters for its application in electronic devices.
Table 1: Representative Electrochemical Data for Related Fluorene (B118485) Derivatives (Note: Data for the target compound is not available in the cited literature; related compounds are shown for context.)
| Compound | Reduction Potential (Ered) vs. Fc+/0 | Oxidation Potential (Eox) vs. Fc+/0 | Solvent/Electrolyte | Reference |
| Mn(CO)₃Br(daf) | -1.77 V | Not Reported | MeCN / [Bu₄N][PF₆] | nsf.gov |
| Ru(Me₂daf)₃₂ | -1.82 V, -2.01 V, -2.20 V | Not Reported | MeCN / [Bu₄N][PF₆] | nsf.gov |
| This compound | Data Not Available | Data Not Available | - |
Thermal Analysis Techniques for Material Stability (Differential Scanning Calorimetry, DSC; Thermogravimetric Analysis, TGA)
The thermal stability of a material is a critical parameter for its processing and operational lifetime in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used to evaluate this property.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of residual solvents or volatiles. A high decomposition temperature (typically defined as the temperature at which 5% mass loss occurs) is indicative of good thermal stability.
Differential Scanning Calorimetry (DSC) detects transitions such as melting points, glass transitions, and crystallization temperatures by measuring the difference in heat flow between a sample and a reference. This information is crucial for determining the viable temperature range for device fabrication and operation.
While specific TGA and DSC data for this compound are not available in the searched literature, analysis of polymers derived from the closely related 2,7-dibromofluorene (B93635) provides insight into the expected thermal properties. For instance, a polymer synthesized using a 2,7-dibromofluorene backbone showed high thermal stability in TGA analysis. rsc.org Fluorene derivatives are generally known for their good thermal and chemical stability, a desirable trait for electronic materials. nih.gov
Table 2: Representative Thermal Analysis Data for a Related Fluorene-Based Polymer
| Material | Technique | Key Findings | Reference |
| Polymer (PF-GAP) from 2,7-dibromofluorene | TGA | Stable up to ~300 °C, indicating high thermal stability suitable for device applications. | rsc.org |
| Polymer (PF-GAP) from 2,7-dibromofluorene | DSC | Used to identify phase transitions and thermal behavior of the polymer. | rsc.org |
| This compound | TGA/DSC | Data Not Available |
Microscopic Characterization for Morphological Studies (Scanning Electron Microscopy, SEM; Scanning Tunneling Microscopy, STM)
The morphology of thin films and crystalline structures at the micro- and nanoscale significantly impacts the performance of organic electronic devices. Scanning Electron Microscopy (SEM) and Scanning Tunneling Microscopy (STM) are powerful tools for visualizing this morphology.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is widely used to study the surface topography, uniformity, and grain structure of thin films. For example, SEM has been used to examine the particle morphology of polymers derived from 2,7-dibromofluorene. rsc.org
Scanning Tunneling Microscopy (STM) offers atomic-scale resolution, making it ideal for studying the self-assembly and molecular packing of organic molecules on conductive surfaces. Research has shown that this compound can be used to construct donor-acceptor molecules that exhibit distinct self-assembly behaviors at the solid-liquid interface, as characterized by STM. researchgate.net These studies are crucial for understanding how intermolecular interactions direct the formation of ordered structures, which is key to optimizing charge transport in organic semiconductors. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental and routine technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a synthesized compound. It serves as a crucial check for purity and verifies that the obtained product has the correct empirical formula.
For a new or synthesized compound like this compound, elemental analysis results are compared against the theoretically calculated values. A close match between the found and calculated percentages (typically within ±0.4%) provides strong evidence for the successful synthesis and purity of the compound. For example, a mild and effective method for preparing this compound has been described, and such a report would conventionally be supported by elemental analysis to confirm its composition. researchgate.net
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % in Compound |
| Carbon | C | 12.01 | 38.87% |
| Hydrogen | H | 1.01 | 1.19% |
| Bromine | Br | 79.90 | 47.01% |
| Nitrogen | N | 14.01 | 8.24% |
| Oxygen | O | 16.00 | 4.71% |
| Total Molecular Weight: | 339.99 | 100.00% |
Theoretical and Computational Investigations of 2,7 Dibromo 4,5 Diazafluoren 9 One Systems
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
DFT has proven to be a powerful tool for elucidating the electronic properties of 2,7-Dibromo-4,5-diazafluoren-9-one and its derivatives. These calculations provide valuable insights into the frontier molecular orbitals (HOMO and LUMO), electron density distribution, and molecular geometries, which are crucial for predicting their behavior in electronic devices. researchgate.netresearchgate.net
The HOMO and LUMO energy levels are fundamental parameters that determine the charge injection and transport properties of organic materials. For this compound based co-oligomers, DFT calculations using the B3LYP hybrid functional with various basis sets (e.g., 6-31G(d), 6-311G(d,p)) have been employed to predict these energy levels. bangor.ac.ukrsc.org These theoretical predictions are often validated by experimental data from cyclic voltammetry (CV) measurements. bangor.ac.uk
For instance, in a series of co-oligomers incorporating 4,5-diazafluorene (B6599424) (N), 9,9-dialkylfluorene (F), and dibenzothiophene-S,S-dioxide (S) units, DFT calculations revealed that the combination of the electron-deficient N and S moieties significantly lowers the LUMO energy levels, thereby improving the electron affinity of the resulting materials. bangor.ac.uk This enhanced electron affinity is a desirable characteristic for n-type organic semiconductors. The calculated HOMO-LUMO gaps also provide an estimation of the optical bandgap of these materials. bangor.ac.uk
Table 1: Calculated HOMO/LUMO Energy Levels and Gaps for 4,5-Diazafluorene-Based Co-oligomers (DFT/B3LYP/6-31G(d) in gas phase)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| FNF | -5.45 | -1.69 | 3.76 |
| FNoF | -5.65 | -2.56 | 3.09 |
| FFNFF | -5.25 | -1.77 | 3.48 |
| SNS | -6.10 | -2.34 | 3.76 |
| NSN | -5.91 | -2.26 | 3.65 |
Data sourced from computational studies on 4,5-diazafluorene co-oligomers. bangor.ac.ukrsc.org
The distribution of electron density in the HOMO and LUMO provides a visual representation of the charge-carrying regions within the molecule. In many this compound derivatives, the HOMO is often localized on the electron-donating moieties, while the LUMO is centered on the electron-accepting 4,5-diazafluoren-9-one (B35911) core. researchgate.net This spatial separation of the frontier molecular orbitals is a key feature of bipolar materials, which can transport both holes and electrons. researchgate.net
DFT calculations are also used to optimize the molecular geometries of these systems. rsc.org The optimized structures reveal important information about bond lengths, bond angles, and dihedral angles, which influence the molecular packing in the solid state and, consequently, the material's charge transport properties. For computational efficiency, long alkyl chains are often replaced with shorter ones, a simplification that has been shown to have a negligible effect on the calculated HOMO/LUMO energy levels. rsc.org
Computational Prediction of Spectroscopic Parameters
Computational methods, particularly time-dependent DFT (TD-DFT), are employed to predict the spectroscopic properties of this compound based materials. researchgate.netresearchgate.net These calculations can simulate UV-Vis absorption spectra, providing insights into the electronic transitions responsible for the observed absorption bands. nih.gov
For example, the calculated absorption spectra of 4,5-diazafluorene co-oligomers show characteristic bands attributed to π-π* transitions. bangor.ac.uk The position of these bands can be correlated with the extent of conjugation and the nature of the constituent monomer units. While TD-DFT provides a qualitative understanding of the absorption spectra, the calculated excitation energies may sometimes deviate from experimental values.
Mechanistic Elucidation of Reactions Involving Diazafluorenones through Computational Chemistry
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. For instance, a tandem oxidation and rearrangement reaction has been proposed for the synthesis of this compound. researchgate.netresearchgate.net DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction mechanism.
Furthermore, computational studies can shed light on the structure-property relationships in a series of related compounds. By systematically modifying the molecular structure and calculating the resulting changes in electronic and optical properties, researchers can rationally design new materials with tailored functionalities for specific applications in organic electronics. researchgate.netresearchgate.net
Exploration of Electronic and Optoelectronic Phenomena in Diazafluorenone Based Materials
Investigation of Charge Carrier Transport Mechanisms
The efficient transport of charge carriers, either holes or electrons, is a fundamental requirement for the application of organic materials in electronic devices. The charge carrier mobility in organic semiconductors is intrinsically linked to the molecular packing in the solid state and the electronic coupling between adjacent molecules. For fluorene-based polymers, the charge carrier mobility has been shown to be highly dependent on the supramolecular structure. For instance, in poly(9,9′-dioctylfluorene) (PFO), a β-phase formation, which represents a higher degree of molecular ordering, creates an energetically favorable environment for charge carriers, leading to enhanced mobility. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |
|---|---|---|---|
| Compound 7 | -5.85 | -3.48 | 2.37 |
| Compound 8 | -5.83 | -4.07 | 1.76 |
| Compound 10 | -5.73 | -3.59 | 2.14 |
| Compound 13 | -5.79 | -4.05 | 1.74 |
The electron-withdrawing nature of the diazafluorenone core, further enhanced by the bromine substituents, suggests that 2,7-Dibromo-4,5-diazafluoren-9-one would likely exhibit a low-lying LUMO level, making it a potential candidate for an electron-transporting material. The planarity of the diazafluorenone system could facilitate π-π stacking, which is crucial for efficient charge transport. However, the bulky bromine atoms might introduce steric hindrance, affecting the packing arrangement.
Characterization of Aggregation-Induced Emission (AIE) Properties
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This behavior is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
Specific studies on the AIE properties of this compound have not been reported. However, research on other diazafluorenone derivatives has demonstrated AIE behavior. For example, zinc(II) and cadmium(II) complexes with a nopinane-annelated 4,5-diazafluoren-9-one (B35911) ligand exhibit AIE with significant photoluminescence quantum yields in the solid state. rsc.org This suggests that the diazafluorenone core can be a component of AIE-active materials. The introduction of the two bromine atoms in this compound could potentially influence AIE characteristics. The heavy bromine atoms might promote intersystem crossing, which could either enhance or quench luminescence depending on the nature of the excited states involved.
Luminescence and Photophysical Dynamics Studies
The luminescence properties of diazafluorenone derivatives are highly sensitive to their chemical structure and environment. An unexpected one-pot tandem reaction has been developed to synthesize 2-bromo-4,5-diazafluoren-9-one, which serves as a building block for hammer-shaped donor-acceptor organic semiconductors. lookchem.com These molecules exhibit intriguing solvent-dependent fluorescence.
For instance, a derivative of 2-bromo-4,5-diazafluoren-9-one (compound 3a in the study) shows two distinct emission bands in nonpolar solvents like toluene (B28343) and benzene. lookchem.com The presence of a blue emission peak around 420-430 nm and a yellow emission peak around 560 nm suggests the existence of complex excited states and potential energy transfer processes. lookchem.com The relative intensity of these bands is solvent-dependent, indicating a change in the nature of the excited state with the polarity of the medium.
| Solvent | Emission Peak 1 (nm) | Emission Peak 2 (nm) |
|---|---|---|
| Toluene | ~420 | ~560 |
| Benzene | 431 | 566 |
The weak electronic coupling between the donor and acceptor moieties in the ground state of these molecules, as indicated by their absorption spectra, contrasts with their complex fluorescence behavior, pointing towards significant electronic redistribution in the excited state. lookchem.com For this compound, the presence of two bromine atoms would likely lead to a further red-shift in the emission spectrum compared to the monobromo derivative due to the heavy atom effect, which can enhance spin-orbit coupling and promote phosphorescence.
Intermolecular Energy Transfer Processes in Diazafluorenone Co-oligomers
Intermolecular energy transfer is a critical process in many organic optoelectronic devices, including OLEDs and organic solar cells. In co-oligomers or polymer blends, energy can be transferred from a donor molecule to an acceptor molecule, leading to emission from the acceptor or charge separation at a donor-acceptor interface.
While there is no specific research on intermolecular energy transfer in co-oligomers of this compound, the photophysical studies of its derivatives suggest that such processes are plausible. The observation of multiple emission bands in donor-acceptor molecules based on 2-bromo-4,5-diazafluoren-9-one hints at the possibility of intramolecular energy transfer from a locally excited state to a charge-transfer state. lookchem.com In a co-oligomer system, where this compound could act as an acceptor unit due to its low-lying LUMO, efficient energy transfer from a suitable donor co-monomer could be anticipated if there is sufficient spectral overlap between the donor's emission and the acceptor's absorption. Furthermore, the formation of complexes between 4,5-diazafluoren-9-one and lanthanide ions has been shown to result in enhanced Eu³⁺-based emission due to energy transfer within the complex. mdpi.com This demonstrates the potential of the diazafluorenone core to participate in energy transfer processes.
Applications of 2,7 Dibromo 4,5 Diazafluoren 9 One in Advanced Materials Science
Building Blocks for Organic Semiconductor Development
The unique electronic properties of the 4,5-diazafluoren-9-one (B35911) moiety, characterized by its electron-accepting nature, make 2,7-Dibromo-4,5-diazafluoren-9-one a valuable precursor for organic semiconductors. The bromine atoms provide convenient handles for chemists to attach various electron-donating or charge-transporting groups, creating molecules with tailored properties for electronic devices.
In the realm of OLEDs, this compound serves as a foundational unit for constructing bipolar host materials and electron-transporting materials. The electron-deficient diazafluorene core can be combined with electron-donating units, such as carbazole (B46965), to create donor-acceptor (D-A) type molecules. This architecture is beneficial for achieving balanced charge transport and injection, which is crucial for efficient light emission.
For instance, bipolar fluorophores have been synthesized by attaching carbazole units to the 4,5-diazafluorene (B6599424) core. These materials exhibit high thermal stabilities and glass transition temperatures, which are desirable properties for the longevity and performance of OLED devices. The D-A structure helps in separating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), a strategy often employed in designing efficient emitters.
The electron-deficient character of the 4,5-diazafluoren-9-one core is particularly advantageous for creating n-type (electron-transporting) or bipolar (both electron- and hole-transporting) semiconductors for OFETs. Diazafluorene derivatives have been identified as effective electron-trapping sites in OFET-based memory devices. uva.es In these applications, the diazafluorene unit can function as the electron-trapping component, while another part of the molecule, such as a triphenylamine (B166846) group, can serve as the hole-trapping site. uva.es
By using this compound as a starting point, researchers can synthesize complex molecular structures where the diazafluorene unit acts as an electron acceptor, facilitating electron transport in the active layer of the transistor. The performance of such OFETs is highly dependent on the molecular structure and the resulting thin-film morphology. chemicalbook.com
In the field of organic photovoltaics, this compound is a precursor for synthesizing non-fullerene acceptors (NFAs). The search for alternatives to fullerene derivatives has driven the development of new acceptor materials with strong absorption in the visible spectrum and tunable energy levels.
A new 4,5-diaza-9,9'-spirobifluorene (B3109345) derivative, featuring two electron-withdrawing perylenediimide moieties, has been synthesized as a promising NFA. researchgate.netresearchgate.net The synthesis of such complex molecules relies on precursors like diazafluorenones. This particular derivative exhibits low-lying HOMO/LUMO energy levels and strong absorption in the visible range, which are key characteristics for an efficient acceptor in PSCs. researchgate.netresearchgate.net The properties of this acceptor are detailed in the table below.
| Property | Value | Reference |
| HOMO Energy Level | -5.81 eV | researchgate.netresearchgate.net |
| LUMO Energy Level | -3.89 eV | researchgate.netresearchgate.net |
| Optical Bandgap (Egopt) | 1.75 eV | researchgate.netresearchgate.net |
| Electrochemical Bandgap (Egec) | 1.92 eV | researchgate.netresearchgate.net |
These energy levels make the material compatible with common polymer donors like PTB7-Th, potentially leading to high-efficiency non-fullerene polymer solar cells. researchgate.net
Fluorescent Sensing Platforms for Chemical Analytes (e.g., metal cations)
The fluorescence of materials derived from this compound can be sensitive to the presence of external chemical species, making them suitable for use in fluorescent sensors. The nitrogen atoms in the diazafluorene core can act as binding sites for metal cations, leading to a change in the photophysical properties of the molecule upon binding.
A notable example is a co-oligomer synthesized via a palladium-catalyzed coupling reaction between this compound and 9,9-dihexylfluorene-2-boronic acid. This resulting oligomer, named FNF, functions as a highly selective and sensitive fluorescent sensor for mercury(II) ions (Hg²⁺). nih.gov Upon the addition of Hg²⁺, the blue fluorescence of the FNF oligomer is quenched, and a new, green emission band appears at a longer wavelength. nih.gov This dual response allows the material to be used as both an "ON-OFF" and "OFF-ON" sensor, enhancing its detection capabilities. nih.gov
| Analyte | Fluorescence Response | Detection Mechanism |
| Hg²⁺ | Blue emission (404 nm) is quenched, and a new green emission band (507 nm) appears. | Binding of Hg²⁺ to the diazafluorene unit alters the electronic structure and excited state dynamics. |
Precursors for Porous Organic Polymers (POPs) and Framework Materials
This compound, or its parent compound 4,5-diazafluoren-9-one, can be used as a monomer in the synthesis of porous organic polymers (POPs). These materials are of interest due to their high surface area, structural stability, and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis.
POPs have been synthesized by reacting 4,5-diazafluoren-9-one with a symmetric trifunctional aromatic monomer, such as 1,3,5-triphenylbenzene, in the presence of a superacidic catalyst. uva.es The resulting polymers exhibit porous structures. The nitrogen-rich environment provided by the diazafluorenone units can be further utilized to immobilize metal catalysts, such as palladium, creating heterogeneous catalysts for chemical reactions like the Suzuki-Miyaura coupling. uva.es
Development of Liquid Crystalline Materials with Tunable Mesophase Behavior
The rigid and planar structure of the diazafluorenone core makes it an excellent mesogenic unit for the design of liquid crystalline materials. By attaching flexible side chains to the 2,7-positions of the this compound core via Suzuki coupling, researchers have created novel luminescent liquid crystals.
The mesophase behavior of these materials—the type of liquid crystal phase they form (e.g., nematic, smectic)—is highly dependent on the number and length of the peripheral alkoxy side chains. researchgate.net For example, derivatives with two short alkoxy chains (C6-C8) have been shown to form nematic (N) and smectic C (SmC) phases. As the chain length increases, the tendency to form the more ordered SmC phase dominates. researchgate.net
| Derivative (Number and Length of Alkoxy Chains) | Mesophase Behavior | Reference |
| Two C6 chains | Nematic (N), Smectic C (SmC) | researchgate.net |
| Two C7 chains | Nematic (N), Smectic C (SmC) | researchgate.net |
| Two C8 chains | Nematic (N), Smectic C (SmC) | researchgate.net |
| Two C10 chains or longer | Smectic C (SmC) only | researchgate.net |
This tunability allows for the precise design of liquid crystalline materials with specific phase behaviors and luminescent properties for potential applications in displays and optical devices.
Coordination Chemistry and Catalytic Applications of Diazafluoren 9 One Ligands
Diazafluoren-9-one as a Chelating Ligand for Transition Metal Complexes
The 4,5-diazafluorene (B6599424) framework, characterized by a 1,10-phenanthroline (B135089) unit fused with a cyclopentadienone ring, presents a rigid bidentate N,N-chelate binding site for transition metals. The parent ligand, 4,5-diazafluoren-9-one (B35911) (dafone), has been shown to coordinate with a variety of transition metals, including palladium, platinum, zinc, cobalt, nickel, and cadmium. bangor.ac.ukresearchgate.net The nitrogen atoms of the pyridine (B92270) rings act as the donor sites, forming stable chelate rings with the metal center.
The coordination of 2,7-Dibromo-4,5-diazafluoren-9-one to a metal center is expected to be analogous to that of the unsubstituted dafone. The presence of the two bromine atoms, being electron-withdrawing groups, would decrease the electron density on the nitrogen atoms. This would, in turn, reduce the Lewis basicity of the ligand. Consequently, the resulting metal complexes may exhibit different stability constants and redox potentials compared to their unsubstituted counterparts. This electronic modification is a key aspect that could be harnessed to fine-tune the catalytic activity of the corresponding metal complexes.
Research on related 4,5-diazafluorene co-oligomers has demonstrated the capability of the 4,5-diazafluorene moiety to act as a chelating N^N ligand to form complexes with metal cations. This further supports the potential of this compound to act as a chelating ligand in the formation of transition metal complexes.
Synthesis and Structural Characterization of Metal-Diazafluorenone Complexes
The synthesis of transition metal complexes with 4,5-diazafluoren-9-one is typically achieved through the reaction of the ligand with a suitable metal precursor, such as a metal chloride or acetate (B1210297), in an appropriate solvent. For instance, complexes of the type cis-[M(dafone)₂(NCS)₂] (where M = Co(II), Ni(II), Zn(II)) and the polymeric cis-[Cd(dafone)(NCS)₂]n have been synthesized and structurally characterized. Similarly, palladium(II), platinum(II), and zinc(II) chloride complexes with the general formula [(DAFO)MCl₂] have been prepared. bangor.ac.ukresearchgate.net
The synthesis of a this compound metal complex would likely follow a similar procedure. For example, reacting this compound with palladium(II) acetate in a suitable solvent would be a logical starting point for the synthesis of a palladium complex.
Structural characterization of these complexes is crucial for understanding their geometry and bonding. X-ray crystallography has been instrumental in determining the solid-state structures of dafone complexes. For example, the structures of cis-[M(dafone)₂(NCS)₂] complexes reveal a distorted octahedral geometry around the metal center. Spectroscopic techniques such as FT-IR, NMR, and mass spectrometry are also vital for confirming the coordination of the ligand to the metal. bangor.ac.ukresearchgate.net
Table 1: Crystallographic Data for Selected Metal Complexes of 4,5-diazafluoren-9-one (dafone)
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| cis-[Co(dafone)₂(NCS)₂] | Orthorhombic | Pbcn | 13.2698(8) | 10.4060(6) | 16.6890(17) | 90 | |
| cis-[Ni(dafone)₂(NCS)₂] | Orthorhombic | Pbcn | 13.234(4) | 10.430(3) | 16.2289(12) | 90 | |
| cis-[Zn(dafone)₂(NCS)₂] | Orthorhombic | Pbcn | 13.245(5) | 10.334(5) | 16.3274(16) | 90 | |
| cis-[Cd(dafone)(NCS)₂]n | Orthorhombic | Pbca | 17.1019(5) | 12.4068(7) | 22.899(2) | 90 |
Mechanistic Studies of Catalytic Reactions Mediated by Diazafluorenone-Metal Complexes
The true value of 4,5-diazafluoren-9-one ligands lies in their ability to mediate a range of catalytic reactions. The electronic properties of the ligand can significantly influence the reactivity of the metal center, paving the way for novel catalytic cycles. While specific mechanistic studies for this compound complexes are yet to be reported, the mechanisms elucidated for the parent dafone complexes offer valuable insights.
Palladium complexes of 4,5-diazafluoren-9-one have been shown to be effective catalysts for aerobic oxidative coupling reactions. These reactions are of great importance as they allow for the formation of carbon-carbon bonds directly from C-H bonds, using environmentally benign molecular oxygen as the terminal oxidant.
In the palladium-catalyzed aerobic oxidative cross-coupling of indoles with benzene, the choice of the diazafluorene ligand was found to be crucial for controlling the regioselectivity of the reaction. The 4,5-diazafluoren-9-one ligand was observed to favor the C3-functionalized product. The proposed mechanism involves the coordination of the substrates to the palladium center, followed by C-H activation and reductive elimination to form the cross-coupled product. The role of the diazafluorenone ligand is believed to be multifaceted, influencing the electrophilicity of the palladium center and facilitating the reoxidation of the reduced palladium species by molecular oxygen.
The introduction of the bromo substituents in this compound would likely enhance the electron-deficient nature of the palladium center in its complexes. This could potentially lead to a more electrophilic catalyst, which might exhibit higher activity or altered selectivity in aerobic oxidative coupling reactions.
The Dehydrogenative Heck reaction is another powerful transformation that can be catalyzed by palladium complexes. This reaction involves the coupling of an alkene with a C-H bond of another molecule, with the formal loss of a hydrogen molecule. The use of a palladium(II) acetate/4,5-diazafluoren-9-one system has been successfully applied to the aerobic dehydrogenative Heck alkenylation of ferrocene. In this reaction, molecular oxygen serves as the sole oxidant.
The mechanism of the Dehydrogenative Heck reaction is thought to proceed through a C-H activation step, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination then releases the alkenylated product and a palladium hydride species. The palladium(0) that is formed upon reductive elimination is then reoxidized to the active palladium(II) state by molecular oxygen, a process that is likely facilitated by the diazafluorenone ligand.
A catalyst derived from this compound would be expected to participate in a similar catalytic cycle. The enhanced electron-withdrawing nature of the dibrominated ligand could influence the rates of the individual steps in the catalytic cycle, such as the C-H activation and the reoxidation of the palladium center. Further research in this area would be necessary to fully elucidate the impact of the bromo substituents on the efficiency and selectivity of the Dehydrogenative Heck reaction.
Supramolecular Chemistry and Self Assembly of Diazafluorenone Derivatives
Investigation of Intermolecular Interactions and Crystal Packing Motifs
While a specific crystal structure for 2,7-Dibromo-4,5-diazafluoren-9-one is not extensively detailed in publicly available literature, the analysis of its parent compound, 4,5-diazafluoren-9-one (B35911) (dafone), and related halogenated aromatic systems provides a strong basis for predicting its solid-state behavior.
The crystal structure of the parent dafone molecule reveals that the planar molecules arrange in parallel layers. researchgate.net These layers are held together by C-H···N intermolecular hydrogen bonds, demonstrating the crucial role of the nitrogen atoms in directing the packing arrangement. researchgate.net The molecules form two sets of parallel layers, with an interlayer separation of 3.410 Å. researchgate.net
The introduction of bromine atoms at the 2 and 7 positions is expected to significantly modify this packing motif by introducing new, highly directional interactions. Halogen bonds, which are non-covalent interactions involving a halogen atom as an electrophilic species, would become prominent. nih.govresearchgate.net Specifically, the bromine atoms in this compound can act as halogen bond donors, interacting with the lone pairs of the nitrogen atoms (C-Br···N) or the carbonyl oxygen (C-Br···O) of adjacent molecules. These interactions are highly directional and can be powerful tools in crystal engineering. nih.gov
Furthermore, the bromine atoms can participate in other types of interactions, such as C-Br···π and C-H···Br bonds, which would compete with and supplement the C-H···N and π-π stacking interactions observed in the parent dafone structure. rsc.orgnih.gov The electron-withdrawing nature of the bromine atoms and the diaza-core would also modulate the electron density of the aromatic system, influencing the geometry and strength of any π-π stacking. The interplay between these varied non-covalent forces—hydrogen bonding, halogen bonding, and π-π stacking—ultimately dictates the final crystal packing motif.
| Interaction Type | 4,5-Diazafluoren-9-one (Dafone) | This compound (Predicted) | Governing Principles |
|---|---|---|---|
| Hydrogen Bonding | Dominant (C-H···N) | Present (C-H···N), potentially competing with other interactions. Possible C-H···Br bonds. | Directs molecules into layered sheets in the parent compound. researchgate.net |
| Halogen Bonding | Absent | Expected to be significant (C-Br···N, C-Br···O, C-Br···π). nih.govrsc.org | Highly directional; acts as a powerful synthon for crystal engineering. nih.gov |
| π-π Stacking | Present (interlayer distance ~3.41 Å) | Present, but modulated by electron-deficient nature of the ring system. | Influences the co-facial arrangement and electronic properties of the assembly. |
| Metal Coordination | Acts as a bidentate N,N-ligand. researchgate.netnih.gov | Acts as a bidentate N,N-ligand. | Forms well-defined metal-organic complexes with distinct geometries. researchgate.net |
Self-Assembly Behaviors at Solid-Liquid Interfaces
The controlled organization of molecules at solid-liquid interfaces is fundamental for the bottom-up fabrication of nanoscale devices. The functional groups on this compound make it an ideal candidate for forming highly ordered two-dimensional (2D) self-assembled monolayers on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) or gold (Au(111)). digitellinc.com
Studies on similarly functionalized molecules, such as brominated aza-BODIPY derivatives, have been investigated by scanning tunneling microscopy (STM) and provide insight into the likely assembly behavior. ccspublishing.org.cnresearchgate.net At the liquid-solid interface, an equilibrium is established between dissolved molecules and those adsorbed on the surface, allowing for the formation of thermodynamically stable, large-scale, and defect-corrected networks.
The self-assembly of this compound would be governed by a delicate balance of three types of interactions:
Molecule-Substrate Interactions: Van der Waals forces between the planar aromatic core and the substrate surface (e.g., HOPG) lead to the initial physisorption of the molecules.
Molecule-Solvent Interactions: The choice of solvent can influence the stability and structure of the resulting 2D network.
Intermolecular Interactions: Directional forces between adjacent adsorbed molecules dictate the geometry of the final 2D crystal. For this compound, a combination of C-H···N hydrogen bonds and C-Br···Br or C-Br···N halogen bonds would be the primary driving forces for in-plane ordering.
Research on other brominated molecules has shown that halogen-halogen interactions play a crucial role in stabilizing 2D assemblies. ccspublishing.org.cnresearchgate.net For instance, brominated aza-BODIPY derivatives form different, more stable self-assembly structures compared to their non-halogenated counterparts, demonstrating that the bromine substituents are not merely passive additions but active directors of the supramolecular architecture. ccspublishing.org.cn It is therefore anticipated that this compound would form robust, ordered patterns at the solid-liquid interface, with the specific geometry (e.g., linear, zigzag, or porous) being tunable by modifying molecular concentration or the solvent environment.
Rational Design Principles for Ordered Supramolecular Architectures
The predictable and directional nature of the non-covalent interactions involving this compound allows for its use as a "tecton," or molecular building block, in the rational design of functional supramolecular materials. rsc.org By understanding and controlling these interactions, it is possible to engineer crystalline solids or 2D networks with desired topologies and properties.
The key design principles for creating ordered architectures with this compound are summarized below:
| Design Principle | Key Interactions Exploited | Potential Supramolecular Outcome | Rationale |
|---|---|---|---|
| Hydrogen Bond Directed Assembly | C-H···N | 1D chains or 2D sheets | The aza-groups provide reliable hydrogen bond accepting sites, promoting linear or planar growth motifs similar to the parent dafone. researchgate.net |
| Halogen Bond-Based Crystal Engineering | C-Br···N, C-Br···O, C-Br···Br | Robust 1D, 2D, or 3D networks | The strength and high directionality of halogen bonds make them a primary tool for programming the assembly, often leading to more stable and predictable structures. nih.govnih.gov |
| Metal-Directed Self-Assembly | N···Metal···N Coordination | Discrete coordination complexes (e.g., helicates, macrocycles) or infinite metal-organic frameworks (MOFs). | The bidentate chelating site of the 4,5-diazafluorene (B6599424) core can coordinate to metal ions, resulting in highly ordered, rigid structures with defined geometries. researchgate.netnih.gov |
| Host-Guest Architectures | π-π Stacking, Halogen-π Interactions | Intercalation compounds, porous networks for guest inclusion. | The electron-deficient aromatic core can interact favorably with electron-rich guest molecules, allowing for the design of host-guest systems. |
By strategically combining these principles—for example, using metal coordination to form a primary framework and halogen bonding to link these frameworks into a higher-order structure—chemists can pursue the synthesis of complex, functional materials. The versatility of the this compound scaffold makes it a valuable component in the supramolecular chemist's toolkit for building materials with applications in electronics, sensing, and catalysis.
Conclusion and Future Research Directions
Current Challenges and Limitations in Diazafluorenone Research
The field of diazafluorenone research, while promising, is not without its significant hurdles. A primary challenge lies in the synthesis of these complex molecules. While one-pot procedures for some derivatives have been developed, achieving high yields, scalability, and precise control over the placement of functional groups (regioselectivity) remains a considerable obstacle. The inherent chemical properties of polycyclic aromatic hydrocarbons (PAHs), the structural class to which diazafluorenones belong, contribute to these difficulties. Their often-low solubility in common solvents complicates purification and processing, hindering their widespread application, particularly in solution-processed electronic devices.
Furthermore, fine-tuning the electronic and photophysical properties of diazafluorenones for specific applications presents another layer of complexity. The introduction of nitrogen atoms into the aromatic framework is a powerful tool for modifying these properties, but it also introduces challenges. rsc.org For instance, many nitrogen-containing heterocyclic compounds suffer from low photoluminescence quantum yields (PLQYs), which limits their efficiency in light-emitting applications. researchgate.net Overcoming these intrinsic limitations to achieve bright, stable, and color-tunable materials is a key focus of current research. The development of diazafluorenone-based materials for advanced applications is also hampered by the need for a deeper understanding of the structure-property relationships that govern their behavior in solid-state devices and biological systems.
Prospective Advancements in Synthetic Methodologies and Functionalization
To overcome the current limitations, researchers are actively exploring innovative synthetic strategies. A significant area of advancement is the development of novel catalytic systems that offer milder and more efficient routes to azafluorenones. For example, ruthenium-catalyzed [2+2+2] cycloaddition reactions have emerged as a powerful, atom-economical method for constructing the azafluorenone core. nih.gov This approach allows for the assembly of complex molecular architectures from simpler precursors in a single step, often with high regioselectivity. nih.gov
Perhaps the most transformative prospective advancement lies in the application of C-H bond activation strategies. nih.govyoutube.com This modern synthetic paradigm allows for the direct functionalization of the aromatic core without the need for pre-functionalized starting materials, such as organohalides or boronic acids. youtube.comrsc.org By using transition metal catalysts, such as ruthenium or nickel, researchers can selectively replace a carbon-hydrogen bond with a new functional group. nih.govcapes.gov.br This technique offers a more streamlined and environmentally friendly approach to creating a diverse library of 2,7-Dibromo-4,5-diazafluoren-9-one derivatives, opening the door to previously inaccessible molecular designs and a more rapid exploration of their potential applications. The development of removable or modifiable directing groups further enhances the precision of these transformations. youtube.com
Emerging Applications and Interdisciplinary Opportunities for this compound Derivatives
The unique electronic structure of this compound, characterized by an electron-deficient core, makes its derivatives highly sought-after for a range of cutting-edge applications. The bromine atoms at the 2 and 7 positions serve as versatile handles for introducing various functional groups through cross-coupling reactions, allowing for the creation of sophisticated materials.
In the realm of organic electronics , derivatives of this compound are being investigated as key components in Organic Light-Emitting Diodes (OLEDs). By attaching suitable electron-donating groups, chemists can create donor-acceptor molecules with tunable emission colors and potentially high quantum efficiencies. These materials are also being explored for their potential in developing advanced photoluminescent materials that exhibit thermally activated delayed fluorescence (TADF) or room-temperature phosphorescence (RTP), which could lead to next-generation displays and lighting technologies. researchgate.net
The intersection of chemistry, biology, and medicine provides fertile ground for interdisciplinary opportunities . Azafluorenones have shown promise for therapeutic applications, with some derivatives exhibiting potent biological activities. researchhub.com An exciting emerging field is the development of theranostics , where a single molecular platform can be used for both diagnosis (bioimaging) and therapy. nih.govnih.govrsc.org Derivatives of this compound could be functionalized with targeting moieties and imaging agents to create nanoconstructs that can selectively accumulate in cancer cells, allowing for their visualization and subsequent destruction through photothermal or photodynamic therapy. nih.gov The inherent fluorescence of many azafluorenone derivatives makes them particularly suitable for bioimaging applications. nih.gov
Furthermore, the electron-accepting nature of the diazafluorenone core makes it an excellent platform for developing novel chemosensors . By incorporating specific binding sites, derivatives can be designed to detect the presence of specific ions or molecules through a change in their fluorescent properties, with potential applications in environmental monitoring and medical diagnostics.
Q & A
Q. What is the optimized synthetic route for 2,7-Dibromo-4,5-diazafluoren-9-one, and what are the critical reaction parameters?
Methodological Answer: The compound is synthesized via bromination of 4,5-diazafluoren-9-one using N-bromosuccinimide (NBS) in acetic acid under reflux for 48 hours. Key parameters include stoichiometric control (1:1 molar ratio of substrate to NBS) and solvent selection (CH₃COOH for bromination efficiency). Post-reaction, purification involves benzene recrystallization to yield single crystals suitable for X-ray analysis . Challenges include avoiding over-bromination and ensuring regioselectivity at the 2,7-positions, which is confirmed by crystallographic data .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolves molecular geometry, Br⋯Br (3.69 Å) and N–H⋯Br (2.95 Å) interactions, and dihedral angles (42.4° between DBAFO and DBM moieties) .
- LC-MS : Validates purity using a Waters XTerra RP-18 column with 0.2% acetic acid/methanol mobile phase (50:50 v/v), achieving retention times <3 min and detection limits of 0.1 mg/mL .
- UV-Vis spectroscopy : Confirms electronic transitions via π→π* and n→π* bands in the 210–400 nm range .
Q. What are the primary applications of this compound in catalysis or materials science?
Methodological Answer:
- Catalytic oxidation : Acts as a ligand in Pd(II)-mediated oxidation of hindered allylic C–H bonds, enabling α-quaternary center functionalization (e.g., tert-butyl benzoyl peroxide activation) .
- Coordination chemistry : Forms stable complexes with transition metals (e.g., Zn, Pt) via N,O-chelation, influencing catalytic activity in Suzuki-Miyaura cross-coupling .
Advanced Research Questions
Q. How can contradictions between computational and experimental structural data be resolved for metal complexes of this compound?
Methodological Answer: Discrepancies in bond lengths (e.g., Ag–N varying by 0.05–0.16 Å between DFT and crystallography) arise from neglected crystal packing effects or anion interactions (e.g., nitrate in Ag complexes). To resolve:
- Perform periodic DFT calculations incorporating solvent and packing forces.
- Compare multiple crystal structures (e.g., two distinct [Ag(4,5-diazafluoren-9-one)₂]⁺ complexes) to identify environmental influences .
Q. What strategies address challenges in regioselective bromination to achieve 2,7-dibromo substitution?
Methodological Answer: Regioselectivity is influenced by:
- Electronic effects : Electron-deficient positions (C2/C7) in the diazafluorenone core are brominated preferentially.
- Steric control : Bulky substituents (e.g., maleimide in co-crystals) direct bromination away from sterically hindered sites .
Validate via isotopic labeling or competitive bromination studies with substituted analogs.
Q. How can ligand design enhance the catalytic performance of metal complexes incorporating this compound?
Methodological Answer:
- Tuning redox potential : Modify ligand electronics (e.g., bromine’s electron-withdrawing effect) to adjust Pd(II)/Pd(0) redox couples, optimizing oxidative catalytic cycles .
- Steric modulation : Introduce bulky groups (e.g., m-terphenylene) to improve stability and recyclability in heterogeneous catalysis (5 cycles with <5% activity loss) .
Q. What intermolecular interactions dominate the solid-state packing of this compound?
Methodological Answer:
- Halogen bonding : Br⋯Br interactions (3.69 Å) and Br⋯O contacts (2.95 Å) stabilize the lattice .
- Hydrogen bonding : N–H⋯N bridges between protonated cations and neutral molecules enhance dimensionality .
Use Hirshfeld surface analysis to quantify interaction contributions.
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the coordination geometry of Ag(I) complexes with related ligands?
Methodological Answer: Contradictions arise from differing experimental conditions (e.g., counterion effects, solvent polarity). For example:
- Ag(I) complexes with nitrate show distorted geometries due to Ag⋯O interactions, whereas linear geometries occur in non-coordinating solvents .
Recommend comparative studies using standardized conditions (e.g., solvent, counterion) and advanced spectroscopy (EXAFS) to resolve ambiguities.
Tables for Key Findings
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
